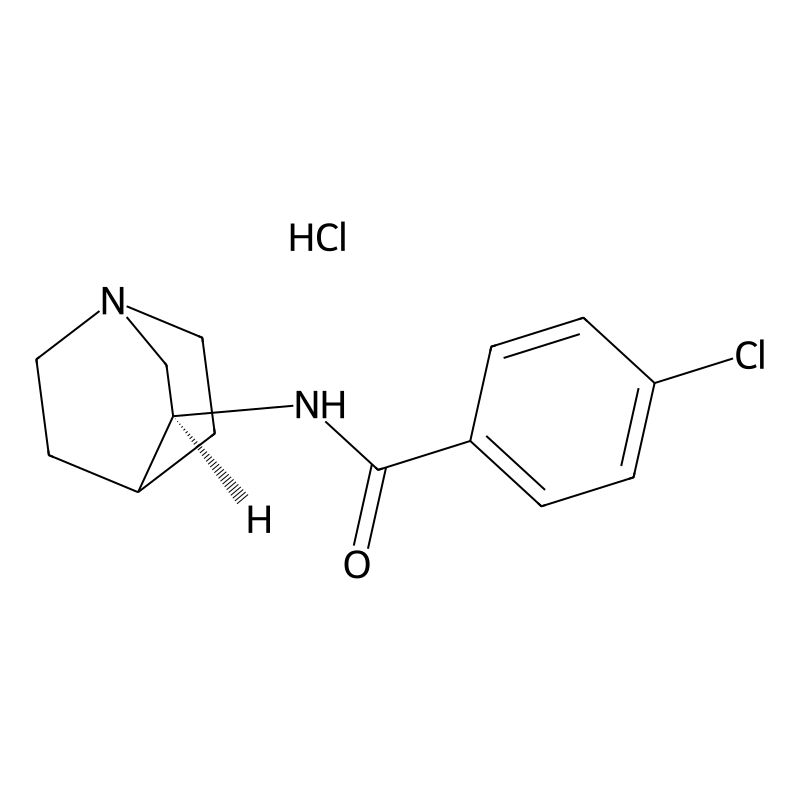(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chemical Properties and Suppliers
Potential Areas of Investigation
Further exploration of scientific databases and patent filings might reveal additional information on the research applications of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride.
Citations:
(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride is a synthetic compound characterized by its unique structural features, including a quinuclidine moiety and a benzamide functional group. The presence of a chlorine atom at the para position of the benzene ring enhances its pharmacological properties. This compound is often studied for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.
The chemical reactivity of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride can be understood through its functional groups:
- Amide Formation: The benzamide structure allows for hydrolysis reactions, which can yield corresponding carboxylic acids and amines under acidic or basic conditions.
- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a potential precursor for further derivatization.
- Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the amine group, which can lead to various amine derivatives.
These reactions are mediated by specific enzymes or reagents in biological systems, highlighting the compound's potential in metabolic pathways
(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride exhibits notable biological activities, particularly as a ligand for neurotransmitter receptors. Its structural similarity to other known pharmacophores allows it to interact with various biological targets:
The synthesis of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride typically involves several steps:
- Formation of Quinuclidine Derivative: Starting with quinuclidine, a chlorobenzoyl chloride is reacted to form the corresponding benzamide.
- Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution.
- Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
This multi-step synthesis allows for the precise control of stereochemistry and functional group positioning .
(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride has several potential applications:
- Pharmaceutical Development: It serves as a lead compound for developing drugs targeting neurological disorders due to its receptor-binding properties.
- Research Tool: This compound can be used in pharmacological studies to elucidate the mechanisms of action of similar compounds .
- Chemical Probes: It may act as a chemical probe in studies investigating neurotransmitter systems.
Interaction studies involving (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride focus on its binding affinity and specificity towards various receptors:
- Receptor Binding Assays: These assays help determine the compound's affinity for muscarinic receptors and other related targets.
- In Vivo Studies: Animal models are often employed to assess the pharmacokinetics and pharmacodynamics of this compound, providing insights into its therapeutic potential .
Several compounds share structural or functional similarities with (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinuclidine | Contains quinuclidine moiety | CNS stimulant activity |
| Benzoylcholine | Benzoyl group attached to choline | Acetylcholine receptor agonist |
| 4-Chlorobenzamide | Chlorine-substituted benzamide | Antagonistic activity at receptors |
| N-(2-Chloroethyl)benzamide | Ethyl group on nitrogen atom | Potential anti-cancer properties |
The uniqueness of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride lies in its specific stereochemistry and enhanced receptor selectivity compared to these similar compounds. Its combination of a quinuclidine structure with a chlorinated benzamide makes it a promising candidate for further research in drug development .








